4-{7-chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}morpholine
Description
4-{7-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}morpholine (CAS: 1137279-00-5) is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core substituted with a chlorine atom at position 7, a methylthio group at position 2, and a morpholine ring at position 2. Its molecular formula is C₁₀H₁₁ClN₄OS₂, with a molecular weight of 302.8 g/mol . The morpholine substituent enhances solubility and modulates electronic properties, making it a candidate for pharmaceutical applications. Synthetically, it is derived via nucleophilic substitution of a chlorine atom in thiazolo[4,5-d]pyrimidine precursors with morpholine under basic conditions .
Key physicochemical properties include:
Properties
IUPAC Name |
4-(7-chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4OS/c10-7-6-8(12-5-11-7)13-9(16-6)14-1-3-15-4-2-14/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJXQMJMMQKXIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823229-87-3 | |
| Record name | 4-{7-chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{7-chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}morpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide to yield 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione. This intermediate is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile to give alkylthio derivatives. The substitution of the chlorine atom in these derivatives with morpholine completes the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-{7-chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles.
Oxidation and Reduction: The thiazolo[4,5-d]pyrimidine core can participate in redox reactions under appropriate conditions.
Cyclization Reactions: The compound can form additional rings through cyclization reactions with suitable reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to substitute the chlorine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-{7-chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}morpholine has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as a topoisomerase I inhibitor, which could make it useful in cancer treatment.
Antimicrobial Activity: The compound has shown promise in antibacterial evaluations, making it a candidate for developing new antibiotics.
Drug Discovery: Its unique structure makes it a valuable scaffold for designing new bioactive molecules.
Mechanism of Action
The mechanism of action of 4-{7-chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}morpholine involves its interaction with specific molecular targets. For example, as a topoisomerase I inhibitor, it stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication and transcription in cancer cells . This leads to the accumulation of DNA breaks and ultimately cell death.
Comparison with Similar Compounds
Key Observations :
- Morpholine Substitution : The morpholine group in the target compound improves aqueous solubility compared to alkylthio or trifluoromethyl derivatives, which are more lipophilic .
- The target compound’s activity remains under investigation, but its structural similarity to purines suggests possible nucleotide mimicry .
Biological Activity
4-{7-chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}morpholine (CAS Number: 1823229-87-3) is a heterocyclic compound that exhibits significant biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a thiazole ring fused to a pyrimidine ring with a chlorine substituent at the 7-position and a morpholine moiety. This unique structure contributes to its diverse biological activities.
The primary mechanism of action for this compound involves the inhibition of topoisomerase I. This enzyme plays a crucial role in DNA replication and repair. By stabilizing the topoisomerase I-DNA complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and subsequent cell death, particularly in cancer cells .
Anticancer Activity
Research has indicated that this compound exhibits promising cytotoxic effects against various cancer cell lines. In vitro studies demonstrate its ability to induce apoptosis in cancer cells through DNA damage pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | Topoisomerase I inhibition |
| MCF-7 (breast cancer) | 15.0 | Induction of apoptosis |
| A549 (lung cancer) | 10.0 | DNA damage induction |
Antibacterial Activity
In addition to its anticancer properties, this compound has shown antibacterial activity against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 8.0 | Comparable to ciprofloxacin |
| Escherichia coli | 16.0 | Moderate activity |
| Pseudomonas aeruginosa | 32.0 | Lower efficacy |
Case Studies
- Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant cell death rates compared to untreated controls. The study highlighted its potential as a lead compound for the development of new anticancer agents .
- Antibacterial Effects : Another research project evaluated the antibacterial properties of this compound against clinical isolates of Staphylococcus aureus. Results showed that it inhibited bacterial growth effectively, suggesting its potential use in treating bacterial infections resistant to conventional antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
